2-Chlorosulfonyl-pyridinium chloride 2-Chlorosulfonyl-pyridinium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17962505
InChI: InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
SMILES:
Molecular Formula: C5H5Cl2NO2S
Molecular Weight: 214.07 g/mol

2-Chlorosulfonyl-pyridinium chloride

CAS No.:

Cat. No.: VC17962505

Molecular Formula: C5H5Cl2NO2S

Molecular Weight: 214.07 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorosulfonyl-pyridinium chloride -

Specification

Molecular Formula C5H5Cl2NO2S
Molecular Weight 214.07 g/mol
IUPAC Name pyridin-1-ium-2-sulfonyl chloride;chloride
Standard InChI InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H
Standard InChI Key XAJWHCVLZBSLNC-UHFFFAOYSA-N
Canonical SMILES C1=CC=[NH+]C(=C1)S(=O)(=O)Cl.[Cl-]

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2-Chlorosulfonyl-pyridinium chloride consists of a pyridine ring where the nitrogen atom is protonated to form a pyridinium ion, with a chlorosulfonyl (-SO₂Cl) group at the 2-position. This configuration confers strong electrophilicity, making it reactive toward nucleophiles such as amines and alcohols . The compound typically exists as a hygroscopic, crystalline solid with a pale yellow to colorless appearance .

Physicochemical Data

Key physical properties include:

PropertyValueSource
Melting Point77–81°C (decomposes)
Boiling Point284°C (estimated)
Density1.488 g/cm³
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, acetonitrile)
pKa-5.12 ± 0.19 (predicted)

The compound’s instability in moist environments necessitates storage under anhydrous conditions . Its aqueous solutions are highly acidic due to the release of hydrochloric acid upon hydrolysis .

Synthesis and Manufacturing

Primary Synthetic Routes

The most documented method involves the chlorination of 2,2′-dipyridyl disulfide. Treatment with chlorine gas in dichloromethane or petroleum ether at 20°C yields 2-pyridinesulfenyl chloride, which is subsequently oxidized to the sulfonyl chloride derivative . A representative reaction is:

2,2′-Dipyridyl disulfide+Cl22-Pyridinesulfonyl chloride+byproducts\text{2,2′-Dipyridyl disulfide} + \text{Cl}_2 \rightarrow \text{2-Pyridinesulfonyl chloride} + \text{byproducts}

This method prioritizes simplicity but requires careful control of reaction conditions to avoid over-chlorination .

Applications in Organic Synthesis

Sulfonylation Reactions

2-Chlorosulfonyl-pyridinium chloride is widely employed to introduce sulfonyl groups into organic substrates. Its reactivity with nucleophiles enables the synthesis of sulfonamides, sulfonate esters, and sulfonic acids . For instance, reaction with primary amines proceeds as:

R-NH2+C5H5Cl2NO2SR-NH-SO2-Py+HCl\text{R-NH}_2 + \text{C}_5\text{H}_5\text{Cl}_2\text{NO}_2\text{S} \rightarrow \text{R-NH-SO}_2\text{-Py} + \text{HCl}

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing active pharmaceutical ingredients (APIs). It is implicated in the production of vonoprazan (a potassium-competitive acid blocker) and ticagrelor (an antiplatelet drug), where it contributes to sulfonamide linkages in their molecular structures .

Comparative Analysis with Related Sulfonyl Chlorides

The reactivity and applications of 2-chlorosulfonyl-pyridinium chloride are distinct from those of structurally similar compounds:

CompoundMolecular FormulaKey Differences
Pyridine-2-sulfonyl chlorideC₅H₄ClNO₂SLacks pyridinium ion; less electrophilic
3-Chloropyridine-2-sulfonyl chlorideC₅H₄ClNO₂SStructural isomer with altered reactivity
Chlorosulfonic acidClSO₃HStronger sulfonating agent but less selective

The pyridinium ion in 2-chlorosulfonyl-pyridinium chloride enhances its solubility in polar solvents, facilitating reactions under mild conditions .

Recent Advances and Future Directions

While the compound remains a staple in sulfonylation chemistry, recent efforts focus on optimizing its synthesis for scalability. Innovations in continuous-flow reactors may mitigate safety risks associated with batch processing . Additionally, its role in synthesizing sulfonamide-based covalent inhibitors is an emerging area of interest in drug discovery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator